molecular formula C23H21NO5S B2779537 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid CAS No. 879922-74-4

4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid

Katalognummer B2779537
CAS-Nummer: 879922-74-4
Molekulargewicht: 423.48
InChI-Schlüssel: HZSKDUYSPWWEQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid” is a chemical compound with the molecular weight of 221.28 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 145-146 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

Hydroxycoumarin derivatives, including 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid, have demonstrated significant anticonvulsant activities. Studies using nicotine and corazole convulsion models showed these compounds protect animals from convulsion-induced death. They exhibit diverse mechanisms for their anticonvulsant action, indicating potential for further development as anticonvulsant agents (Yakovleva et al., 2020).

Antibacterial Effects

Research has shown that derivatives of 4-hydroxy-chromen-2-one, a related compound, possess high levels of antibacterial activity. These compounds have been tested against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).

Synthesis and Antimicrobial Activity

Synthesis processes for derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, related to the compound , have been developed. These derivatives have shown potential in antimicrobial activities, offering a foundation for the development of new therapeutic agents (Čačić et al., 2006).

Copper, Cobalt, and Nickel Complexes

Novel complexes with copper(II), cobalt(II), and nickel(II) using organic ligands derived from 4-hydroxy-chromen-2-one have been synthesized. These complexes show promising results in spectroscopic studies and could have significant applications in various scientific fields (Myannik et al., 2018).

Cytotoxic Activity

Compounds containing the benzothiazole moiety, similar to the compound of interest, have been explored for their cytotoxic activity against cancer cell lines. This suggests potential applications of such compounds in cancer research (El-Helw et al., 2019).

Corrosion Inhibitors

Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel, demonstrating high inhibition efficiencies. This indicates potential industrial applications for compounds with benzothiazole structures (Hu et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name

4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-2-6-13-11-14-18(12-16(13)25)29-17(8-5-10-20(26)27)21(22(14)28)23-24-15-7-3-4-9-19(15)30-23/h3-4,7,9,11-12,25H,2,5-6,8,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSKDUYSPWWEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.